molecular formula C13H12FNO4S2 B10919565 Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate

Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate

Cat. No.: B10919565
M. Wt: 329.4 g/mol
InChI Key: RWILOQSBJXPBJN-UHFFFAOYSA-N
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Description

Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate is a fluorinated thiophene derivative. Fluorinated thiophenes are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of a fluorine atom in the thiophene ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated thiophenes typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F2). this process is not selective due to the extreme reactivity of molecular fluorine . Another approach involves the use of electrophilic monofluorinating reagents such as gaseous SF3+, which is generated by electron ionization of sulfur hexafluoride .

Industrial Production Methods

Industrial production of fluorinated thiophenes often relies on transformations of iodonium salts. For example, 2-thienyliodonium salts can be treated with potassium fluoride and heated to produce fluorothiophenes . This method offers better selectivity and yields compared to direct fluorination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can result in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate is unique due to its sulfonamide group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12FNO4S2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate

InChI

InChI=1S/C13H12FNO4S2/c1-2-19-13(16)9-5-3-4-6-10(9)15-21(17,18)12-8-7-11(14)20-12/h3-8,15H,2H2,1H3

InChI Key

RWILOQSBJXPBJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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